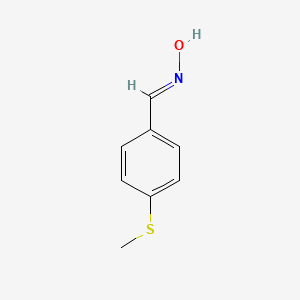

4-Methylsulfanyl-benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

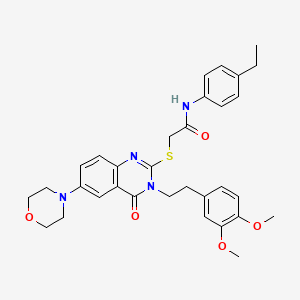

4-Methylsulfanyl-benzaldehyde oxime is a compound used for proteomics research . It has a molecular formula of C8H9NOS and a molecular weight of 167.228 .

Synthesis Analysis

Oxime esters, such as 4-Methylsulfanyl-benzaldehyde oxime, can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported. This involves using aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters as substrates, and eosin Y as a crucial photocatalyst for the reaction .Chemical Reactions Analysis

Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, have high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Scientific Research Applications

Dynamic Networks

Oxime chemistry, including compounds like “4-Methylsulfanyl-benzaldehyde oxime”, has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .

Acid-Catalysed Dynamic Exchange

The mechanism of the acid-catalysed dynamic exchange of oximes is an area of active research . This process is well supported by both experimental and computational studies, which highlight the importance of the substituent effect on the exchange reaction kinetics .

Building Blocks for Heterocycle Formation

Oxime esters, which can be derived from oximes like “4-Methylsulfanyl-benzaldehyde oxime”, are flexible building blocks for heterocycle formation . They have gained great attention in the last decade for the synthesis of N-, S-, and O-containing heterocycle scaffolds .

Directing Groups in Synthesis

Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . This makes them valuable tools in modern synthetic chemistry.

Internal Oxidizing Agents

Oxime esters can act as internal oxidizing agents in organic transformations . This is due to their weaker N–O σ bond, which shows high reaction activities in the N–O bond cleavage involved in organic transformation .

Precursors in Cyclization Reactions

Oxime esters participate in cyclization reactions as both internal oxidants and precursors . They contribute to the framework of the final product, leading to the formation of various 5-membered and 6-membered heterocycles .

Mechanism of Action

Target of Action

Oximes in general have been known to interact with enzymes such as acetylcholinesterase .

Mode of Action

Oximes typically undergo a bioorthogonal reaction with carbonyl groups, forming an oxime bond . This reaction is often used in bioconjugation applications .

Biochemical Pathways

Oximes have been shown to participate in dynamic networks through oxime metathesis, a process that can affect a wide range of applications .

Future Directions

Oxime esters, including 4-Methylsulfanyl-benzaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are gaining great attention in the last decade for their role in the synthesis of various heterocycles . This suggests that there could be significant future research in this area.

properties

IUPAC Name |

(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMICSMBUZCYHJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2593974.png)

![3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2593976.png)

![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2593977.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2593981.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)

![[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid](/img/structure/B2593985.png)

![(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2593987.png)

![(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593989.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)